METHYL 5-[(DIETHYLAMINO)CARBONYL]-4-METHYL-2-{[(2-METHYL-3-FURYL)CARBONYL]AMINO}-3-THIOPHENECARBOXYLATE
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Overview
Description
METHYL 5-[(DIETHYLAMINO)CARBONYL]-4-METHYL-2-{[(2-METHYL-3-FURYL)CARBONYL]AMINO}-3-THIOPHENECARBOXYLATE is a complex organic compound that belongs to the class of thiophene derivatives Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 5-[(DIETHYLAMINO)CARBONYL]-4-METHYL-2-{[(2-METHYL-3-FURYL)CARBONYL]AMINO}-3-THIOPHENECARBOXYLATE typically involves multiple steps, starting with the preparation of the thiophene ring. Common methods include the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds with sulfur sources .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability and cost-effectiveness. Catalysts and solvents are chosen to maximize yield and minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
METHYL 5-[(DIETHYLAMINO)CARBONYL]-4-METHYL-2-{[(2-METHYL-3-FURYL)CARBONYL]AMINO}-3-THIOPHENECARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiophene ring and the furan moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines and alcohols .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides, while nucleophilic substitution can introduce various functional groups .
Scientific Research Applications
METHYL 5-[(DIETHYLAMINO)CARBONYL]-4-METHYL-2-{[(2-METHYL-3-FURYL)CARBONYL]AMINO}-3-THIOPHENECARBOXYLATE has several scientific research applications:
Mechanism of Action
The mechanism of action of METHYL 5-[(DIETHYLAMINO)CARBONYL]-4-METHYL-2-{[(2-METHYL-3-FURYL)CARBONYL]AMINO}-3-THIOPHENECARBOXYLATE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiophene derivatives such as:
- Methyl 4,5-diethyl-2-(3-methoxy-3-oxopropyl)furan-3-carboxylate
- Ethyl 5-amino-4-cyano-2-methylfuran-3-carboxylate
Uniqueness
What sets METHYL 5-[(DIETHYLAMINO)CARBONYL]-4-METHYL-2-{[(2-METHYL-3-FURYL)CARBONYL]AMINO}-3-THIOPHENECARBOXYLATE apart is its unique combination of functional groups, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C18H22N2O5S |
---|---|
Molecular Weight |
378.4 g/mol |
IUPAC Name |
methyl 5-(diethylcarbamoyl)-4-methyl-2-[(2-methylfuran-3-carbonyl)amino]thiophene-3-carboxylate |
InChI |
InChI=1S/C18H22N2O5S/c1-6-20(7-2)17(22)14-10(3)13(18(23)24-5)16(26-14)19-15(21)12-8-9-25-11(12)4/h8-9H,6-7H2,1-5H3,(H,19,21) |
InChI Key |
YHADHNNZSGGBSD-UHFFFAOYSA-N |
SMILES |
CCN(CC)C(=O)C1=C(C(=C(S1)NC(=O)C2=C(OC=C2)C)C(=O)OC)C |
Canonical SMILES |
CCN(CC)C(=O)C1=C(C(=C(S1)NC(=O)C2=C(OC=C2)C)C(=O)OC)C |
Origin of Product |
United States |
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